Product packaging for 4-Bromo-3-fluoro-2-iodobenzaldehyde(Cat. No.:)

4-Bromo-3-fluoro-2-iodobenzaldehyde

Cat. No.: B15201179
M. Wt: 328.90 g/mol
InChI Key: ILBZFXWPHIYERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-fluoro-2-iodobenzaldehyde is a versatile multifunctional halobenzaldehyde building block designed for advanced organic synthesis and research applications. Its structure features three distinct halogen substituents—bromine, fluorine, and iodine—strategically positioned on a benzaldehyde scaffold, enabling selective and sequential cross-coupling reactions as well as nucleophilic aromatic substitutions. This makes it an invaluable intermediate for constructing complex molecules in medicinal chemistry and materials science. In pharmaceutical research, this compound is a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles. The aldehyde group offers a handle for condensation and nucleophilic addition reactions, allowing for the introduction of various carbon chains and heteroatoms. The iodine and bromine substituents, with their differing reactivity, allow for site-selective metal-catalyzed cross-couplings (e.g., Suzuki, Stille, Sonogashira), while the fluorine atom can be utilized for nucleophilic aromatic substitution or to modulate the electronic properties and metabolic stability of the final target molecule. This reactivity profile is similar to that of related compounds, such as 4-Bromo-3-fluoroiodobenzene, which is used in the synthesis of factor Xa inhibitors and liquid crystals . Applications extend beyond pharmaceuticals to the development of agrochemicals, functional materials, and specialized liquid crystals. The high purity of the compound is critical for achieving predictable and reproducible results in these demanding synthetic pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFIO B15201179 4-Bromo-3-fluoro-2-iodobenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFIO

Molecular Weight

328.90 g/mol

IUPAC Name

4-bromo-3-fluoro-2-iodobenzaldehyde

InChI

InChI=1S/C7H3BrFIO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H

InChI Key

ILBZFXWPHIYERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)I)F)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Iodobenzaldehyde

Retrosynthetic Analysis and Identification of Key Halogenated Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 4-bromo-3-fluoro-2-iodobenzaldehyde, the primary disconnection is typically at the formyl group, leading to a trihalogenated benzene (B151609) precursor. The introduction of the aldehyde functionality can be achieved in the final steps of the synthesis.

Further disconnection of the halogen atoms from the aromatic ring reveals several potential starting materials. The choice of the initial precursor is critical as the directing effects of the existing substituents will dictate the position of subsequent halogenations. Key halogenated precursors that can be considered for the synthesis of this compound include:

1-Bromo-2-fluorobenzene: This commercially available starting material can undergo sequential halogenation reactions. The fluorine atom is a strong ortho-, para-director, which can be exploited to introduce the iodine and second bromine atoms at the desired positions.

3-Bromo-4-fluorotoluene: The methyl group in this precursor can be oxidized to an aldehyde in a later step. This strategy allows for the introduction of the halogen atoms prior to the formation of the sensitive aldehyde group.

Multi-halogenated benzenes: Intermediates such as 1-bromo-2-fluoro-4-iodobenzene are also viable precursors. ossila.com These compounds already possess the required substitution pattern, simplifying the subsequent synthetic steps.

The selection of the most appropriate precursor depends on factors such as commercial availability, cost, and the efficiency of the subsequent halogenation and formylation reactions.

Regioselective Halogenation Strategies

Achieving the desired substitution pattern on the benzene ring requires careful consideration of regioselective halogenation strategies. The interplay of electronic and steric effects of the substituents governs the outcome of these reactions.

Direct electrophilic aromatic substitution is a fundamental method for introducing halogens onto an aromatic ring. masterorganicchemistry.com The regioselectivity is determined by the directing effects of the substituents already present. For instance, in a fluorinated benzene derivative, the fluorine atom directs incoming electrophiles to the ortho and para positions. nih.gov

Bromination: Electrophilic bromination can be achieved using reagents such as bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS). google.com

Iodination: Electrophilic iodination is often carried out with iodine in the presence of an oxidizing agent or with N-iodosuccinimide (NIS).

While direct halogenation is a common strategy, achieving high regioselectivity in polysubstituted systems can be challenging, often leading to mixtures of isomers. Nucleophilic aromatic substitution (the "Halex" reaction) can also be employed, particularly for the introduction of fluorine, but is less common for the introduction of bromine and iodine in this context. semanticscholar.org

Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic rings. chem-station.comunblog.fr This strategy utilizes a directing metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. chem-station.comunblog.fr The resulting aryl anion can then be trapped with an electrophilic halogen source to introduce a halogen atom with high precision. rsc.orgnih.gov

For the synthesis of this compound, a precursor containing a suitable DMG, such as an amide or a methoxy group, could be employed. For example, starting with a derivative of 3-bromo-4-fluoroaniline, the amino group could be converted into a pivalamide, which would then direct lithiation to the 2-position. Quenching with an iodine electrophile would install the iodine atom at the desired location. Subsequent removal of the directing group and introduction of the aldehyde would complete the synthesis.

Given the challenges of controlling regioselectivity, a sequential introduction of the halogen atoms is often the most practical approach. The order of halogenation is crucial and is guided by the directing effects of the substituents.

A potential synthetic sequence could start with 4-fluorobenzaldehyde. google.com Bromination of this compound would be expected to occur at the position ortho to the fluorine and meta to the aldehyde, yielding 3-bromo-4-fluorobenzaldehyde. google.comgoogle.com Subsequent iodination of this intermediate would then need to be carefully controlled to achieve introduction of the iodine at the 2-position.

PrecursorHalogenation StepProduct
4-FluorobenzaldehydeBromination3-Bromo-4-fluorobenzaldehyde
3-Bromo-4-fluorobenzaldehydeIodinationThis compound

This table represents a simplified potential reaction sequence. Actual reaction conditions would require optimization.

Metal-Catalyzed Coupling Reactions in Halogenated Benzaldehyde (B42025) Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic molecules.

Palladium-catalyzed formylation offers a direct method for the introduction of an aldehyde group onto an aromatic ring. This reaction typically involves the coupling of an aryl halide with a formylating agent, such as carbon monoxide or a formaldeyde equivalent, in the presence of a palladium catalyst. organic-chemistry.orgescholarship.orgresearchgate.net

In the context of synthesizing this compound, a trihalogenated precursor like 1-bromo-2-fluoro-4-iodobenzene could be subjected to palladium-catalyzed formylation. The higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed reactions could potentially allow for selective formylation at the 2-position. ossila.com

Aryl HalideCatalystFormylating AgentProduct
1-Bromo-2-fluoro-4-iodobenzenePd(PPh₃)₄CO/H₂This compound

This table illustrates a potential application of palladium-catalyzed formylation. The specific conditions would need to be determined experimentally.

Samarium and Silver(I)-Mediated Synthetic Routes for Aromatic Aldehydes

Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful single-electron reducing agent that has found widespread use in organic synthesis. wikipedia.org Its utility stems from its ability to effect a variety of transformations under mild conditions, including carbon-carbon bond formation and the reduction of various functional groups. nih.gov SmI2 is typically prepared from samarium metal and diiodomethane or 1,2-diiodoethane and is often used as a solution in THF. wikipedia.orgwikipedia.org

One of the key applications of SmI2 is in Barbier-type reactions, which are similar to Grignard reactions. wikipedia.orgnih.gov In the context of synthesizing aromatic aldehydes, samarium metal can be used to promote the formylation of aryl bromides. A novel method has been developed for the conversion of aryl bromides to aromatic aldehydes using N,N-dimethylformamide (DMF) as both the formyl source and the solvent, in the presence of samarium metal and a catalytic amount of a silver(I) salt. bohrium.comtandfonline.com This approach allows for the formation of a new C-C bond under ambient conditions. bohrium.comtandfonline.com The reaction is notable for its operational simplicity and the use of readily available starting materials.

The catalytic cycle is believed to involve the generation of an organosamarium species, which then reacts with DMF. The presence of a silver(I) salt, such as silver nitrate, is crucial for the reaction's success. Potassium iodide is often added to generate soluble silver iodide in the organic solvent, which is the active catalytic species. bohrium.comtandfonline.com This synergistic system of a transition metal and a lanthanide reagent demonstrates excellent performance in the synthesis of various aromatic aldehydes with moderate to high yields. bohrium.com

Reagent/CatalystRoleKey Features
Samarium Metal Reducing agentPromotes the formation of an organosamarium intermediate from the aryl bromide.
Silver(I) Nitrate Catalyst precursorIn conjunction with potassium iodide, forms the active silver iodide catalyst.
Potassium Iodide AdditiveIncreases the solubility of the silver(I) salt in the organic medium.
DMF Reagent and SolventServes as the source of the formyl group and the reaction medium.

This samarium and silver(I)-mediated methodology presents a valuable tool for the synthesis of functionalized aromatic aldehydes. The mild reaction conditions and the tolerance of various functional groups make it a potentially applicable strategy for the synthesis of complex molecules like this compound, starting from a corresponding polyhalogenated aryl bromide.

Gold(I)-Catalyzed Homologation of Aryl Aldehydes to 2-Aryl Acetaldehydes

The reaction utilizes trimethylsilyldiazomethane (TMSCHN2) as a one-carbon homologating agent in the presence of a gold(I) catalyst. rsc.orgrsc.org The methodology is notable for its high functional group compatibility, allowing for the homologation of a wide range of benzaldehydes bearing both electron-donating and electron-withdrawing substituents. rsc.org This includes polyhalogenated benzaldehydes, which can be efficiently converted to their corresponding 2-aryl acetaldehydes in good yields. rsc.org

The proposed mechanism involves the formation of a diazoorgano Au(I) complex, which then reacts with the aryl aldehyde to yield the 2-aryl acetaldehyde product. rsc.orgrsc.org This method avoids the use of strong bases or cryogenic conditions often required in traditional homologation procedures. rsc.org

Aryl Aldehyde SubstituentReaction Efficiency
Electron-withdrawing groups (e.g., F, Cl, Br, CN, CO2Me, NO2)Good to high yields
Electron-donating groups (e.g., Me, iPr, tBu, OMe)Good to high yields
Polyhalogenated systemsGood yields

This gold(I)-catalyzed homologation offers a direct and efficient route to valuable 2-aryl acetaldehyde building blocks. For a molecule like this compound, this methodology could be applied to introduce an additional carbon atom, thereby expanding its synthetic utility for the construction of more complex molecular architectures.

Nickel and Chromium-Mediated Selective Coupling of Polyhalogenated Nucleophiles

The selective functionalization of polyhalogenated aromatic compounds presents a significant challenge in organic synthesis due to the similar reactivity of the carbon-halogen bonds. acs.orgescholarship.org Nickel- and chromium-mediated coupling reactions have emerged as powerful methods for achieving site-selective cross-couplings. nih.govthieme-connect.comnih.gov These reactions often exhibit unique reactivity and selectivity profiles compared to more common palladium-catalyzed couplings. thieme-connect.com

In the context of polyhalogenated systems, the choice of catalyst and reaction conditions can allow for the selective activation of one halogen over others. bohrium.com This is particularly relevant for the synthesis of complex molecules where sequential, site-selective functionalization is required. For instance, in a molecule containing bromine, fluorine, and iodine, the inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) can be exploited. nih.gov

Nickel-catalyzed cross-electrophile coupling, for example, can selectively couple aryl halides with alkyl halides. semanticscholar.org The mechanism of these reactions can involve both polar and radical steps. Chromium-catalyzed reactions, particularly the Nozaki-Hiyama-Kishi (NHK) reaction, are well-known for their ability to form carbon-carbon bonds under mild conditions. researchgate.net The combination of nickel and chromium catalysis can be particularly effective for the selective coupling of polyhalogenated nucleophiles with aldehydes. nih.govnih.gov

Research has shown that the loading of the nickel catalyst can be crucial for achieving high selectivity. nih.gov For instance, a low nickel-catalyst loading in a Ni/Cr-mediated system can discriminate between different types of carbon-halogen bonds. nih.gov

FactorInfluence on Selectivity
Catalyst System The choice of metal (e.g., Ni, Cr, or a combination) and ligands can dictate which C-X bond is activated.
Halogen Identity The inherent reactivity trend (I > Br > Cl) often governs the site of oxidative addition.
Catalyst Loading Low catalyst concentrations can enhance selectivity between different halogenated sites.
Additives Additives can modulate the reactivity of the catalyst and influence the reaction outcome.

For the synthesis of this compound, these selective coupling methodologies could be employed to introduce one of the halogen substituents onto a pre-functionalized aromatic ring or to further functionalize the molecule by selectively reacting at the C-I or C-Br bond.

Electrochemical and Photochemical Synthetic Routes for Halogenated Aromatics

Electrochemical and photochemical methods offer sustainable and often highly selective alternatives to traditional synthetic protocols for the formation of halogenated aromatic compounds. rsc.org These methods can frequently be conducted under mild conditions without the need for harsh reagents.

Photochemical routes utilize light to promote chemical reactions. The direct photochemical halogenation of aromatic compounds can be achieved, and the selectivity can often be controlled by the choice of wavelength and reaction medium. researchgate.net For instance, the photochemical synthesis of aromatic chloro compounds from aromatic iodo compounds has been reported. acs.org This transformation proceeds via the photolysis of the carbon-iodine bond, which is the most photosensitive carbon-halogen bond. The resulting aryl radical can then abstract a chlorine atom from a suitable source.

Visible light-promoted chemistry, in particular, has gained significant traction as a sustainable tool for organic synthesis. rsc.org Photoredox catalysis can be used to generate halogen radicals from sources like HCl under mild conditions, which can then be used for the chlorination of aromatic compounds. rsc.org

Electrochemical synthesis , or electrosynthesis, uses an electric current to drive chemical reactions. This can provide a high degree of control over the reaction by tuning the electrode potential. While specific electrochemical routes for the synthesis of polyhalogenated benzaldehydes are less commonly reported, the principles of electro-organic synthesis are applicable. For example, anodic oxidation can be used to generate halogen cations for electrophilic aromatic halogenation, while cathodic reduction can be used to cleave carbon-halogen bonds selectively.

MethodPrincipleAdvantages
Photochemistry Use of light to initiate reactions.Mild conditions, high selectivity, sustainable energy source.
Electrochemistry Use of electric current to drive reactions.High degree of control, can avoid stoichiometric reagents.

These advanced methods provide powerful avenues for the synthesis and manipulation of halogenated aromatic compounds. The selective nature of many photochemical and electrochemical reactions makes them particularly attractive for the synthesis of complex, polysubstituted molecules like this compound.

Multicomponent Reaction (MCR) Applications Utilizing Halogen-Substituted Aldehydes

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. Halogen-substituted aldehydes, such as this compound, are valuable substrates for MCRs as the resulting products retain the halogen atoms, which can serve as handles for further synthetic transformations.

Silver and gold catalysis have been shown to be effective in promoting various MCRs. beilstein-journals.org For example, silver(I) salts can catalyze the A³-coupling (aldehyde-alkyne-amine) reaction to produce propargylamines. beilstein-journals.org The proposed mechanism often involves the formation of a metal acetylide that reacts with an in situ generated iminium ion from the aldehyde and amine. beilstein-journals.org

The use of halogenated benzaldehydes in such reactions allows for the synthesis of highly functionalized propargylamine derivatives. These products can then be subjected to further diversification through cross-coupling reactions at the halogenated positions.

MCR TypeKey ReactantsCatalyst ExampleProduct Type
A³-Coupling Aldehyde, Alkyne, AmineSilver(I) or Gold(I) saltsPropargylamines
Ugi Reaction Aldehyde, Amine, Isocyanide, Carboxylic AcidTypically catalyst-freeα-Acylamino amides
Passerini Reaction Aldehyde, Isocyanide, Carboxylic AcidTypically catalyst-freeα-Acyloxy amides

The utility of this compound in MCRs would lie in its ability to generate a diverse library of complex molecules. The resulting products would be decorated with multiple functional groups and halogen atoms, providing a rich platform for the development of new chemical entities in fields such as medicinal chemistry and materials science. The differential reactivity of the C-I and C-Br bonds could be exploited for sequential and site-selective post-MCR modifications.

Mechanistic Insights and Reactivity Profiles of 4 Bromo 3 Fluoro 2 Iodobenzaldehyde

Electronic and Steric Effects of Multiple Halogens on Aromatic Reactivity

The presence of bromine, fluorine, and iodine on the same aromatic ring, coupled with an aldehyde group, creates a complex electronic and steric environment that dictates the molecule's chemical behavior.

Differential Lability of Carbon-Halogen Bonds (C-I, C-Br, C-F) and Their Influence on Reaction Pathways

The reactivity of the carbon-halogen bonds in 4-bromo-3-fluoro-2-iodobenzaldehyde is inversely proportional to their bond strength. The bond strength decreases down the halogen group, making the carbon-iodine (C-I) bond the weakest and most labile, followed by the carbon-bromine (C-Br) bond, and finally the carbon-fluorine (C-F) bond, which is the strongest. fiveable.mesavemyexams.comlibretexts.orgchemguideforcie.co.uk This hierarchy is a consequence of the increasing atomic size and diffuse nature of the electron clouds of the larger halogens, which leads to poorer orbital overlap with carbon. fiveable.mereddit.com

This differential lability is a key determinant in predicting reaction pathways. For instance, in reactions where carbon-halogen bond cleavage is the rate-determining step, the C-I bond is the most likely to break. savemyexams.comlibretexts.org This makes the iodine atom the most susceptible to substitution or elimination. In metal-catalyzed cross-coupling reactions, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the iodine-bearing position. ossila.com

BondBond Energy (kJ/mol)Bond Length (nm)Relative Reactivity
C-F~485~0.138Least Reactive
C-Br~290~0.193Moderately Reactive
C-I~228~0.214Most Reactive

Note: The bond energies and lengths are approximate values for haloalkanes and can vary slightly in aromatic systems but the trend remains the same. savemyexams.comchemguideforcie.co.uk

Influence of the Aldehyde Functionality on Aromatic Ring Activation and Deactivation

The aldehyde group (-CHO) is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. This withdrawal of electron density has a profound impact on the reactivity of the aromatic ring.

The aldehyde group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing the electron density of the π-system, making it less attractive to electrophiles. wikipedia.orgchemistrytalk.org This deactivation is a general characteristic of meta-directing groups. wikipedia.orgnumberanalytics.commasterorganicchemistry.com However, the primary focus for a molecule like this compound, which is heavily substituted with halogens, is often on nucleophilic aromatic substitution (SNAr) and other reaction types where the electron-poor nature of the ring is advantageous.

Conversely, the electron-withdrawing nature of the aldehyde group activates the ring towards nucleophilic aromatic substitution (SNAr). By pulling electron density away from the ring, it makes the aromatic carbons more electrophilic and susceptible to attack by nucleophiles. The aldehyde group, along with the halogens, helps to stabilize the negative charge in the Meisenheimer complex intermediate formed during SNAr reactions.

The directing effect of the aldehyde group in the context of this specific molecule is complex. In a typical scenario, an aldehyde group would direct incoming electrophiles to the meta position. However, the presence and positions of the three halogen atoms will dominate the regioselectivity of most reactions.

Nucleophilic Aromatic Substitution (SnAr) Pathways

The electron-deficient nature of the this compound ring, enhanced by the aldehyde and halogen substituents, makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity in SnAr Reactions of Polyhalogenated Benzaldehydes

The regioselectivity of SNAr reactions on polyhalogenated benzaldehydes is a complex interplay of electronic and steric factors. The positions ortho and para to the strongly electron-withdrawing aldehyde group are the most activated towards nucleophilic attack. In this compound, the iodine and fluorine atoms are ortho and para, respectively, to the aldehyde group.

Generally, the halogen that is most activated by the electron-withdrawing group and is the best leaving group will be substituted. While fluorine is often a good leaving group in SNAr due to its high electronegativity which stabilizes the transition state, the exceptional lability of the C-I bond can also lead to substitution at the iodine position. The specific reaction conditions and the nature of the nucleophile will ultimately determine the regiochemical outcome. For instance, in some multi-halogenated systems, the fluoride (B91410) group is favorable for nucleophilic aromatic substitution. ossila.com

Investigation of Meisenheimer Complex Formation and Stability

The mechanism of an SNAr reaction proceeds through a two-step process involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this complex is crucial to the reaction's feasibility.

For this compound, the attack of a nucleophile at a carbon atom bearing a halogen would lead to the formation of a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing aldehyde group and also influenced by the inductive effects of the other halogens. The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups, which is the case for this molecule. The formation of the sigma complex is the rate-determining step in these reactions. rutgers.edu

Radical Chemistry of Aryl Halides

Aryl halides can participate in radical reactions, often initiated by light, heat, or a radical initiator. The relative weakness of the carbon-iodine bond in this compound makes it the most likely site for homolytic cleavage to form an aryl radical. This aryl radical can then undergo a variety of transformations, such as hydrogen atom abstraction or addition to an unsaturated system. The propensity for radical formation follows the trend of C-X bond weakness: C-I > C-Br > C-Cl > C-F.

Carbonyl Group Transformations

The aldehyde functionality in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

The aldehyde group is susceptible to nucleophilic attack, leading to the formation of alcohols or other addition products. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the halogen atoms on the aromatic ring. This increased reactivity, however, must be balanced with potential side reactions at the halogen sites.

Selective addition reactions can be achieved using a variety of organometallic reagents, such as Grignard reagents or organolithium compounds. For instance, the addition of a methylmagnesium bromide would be expected to yield (4-bromo-3-fluoro-2-iodophenyl)methanol. Careful control of reaction conditions, such as low temperatures, is often necessary to prevent competing reactions, like halogen-metal exchange.

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a versatile method for introducing nitrogen-containing substituents. For example, the reaction of this compound with an aniline (B41778) derivative would yield the corresponding N-(4-bromo-3-fluoro-2-iodobenzylidene)aniline nih.govnih.gov. These Schiff bases can be valuable intermediates for the synthesis of more complex heterocyclic compounds.

Furthermore, this compound can participate in Claisen-Schmidt condensation reactions with ketones containing an α-hydrogen to form chalcones. Chalcones are α,β-unsaturated ketones that serve as important precursors for various flavonoids and other biologically active molecules nih.govnih.gov. The reaction of this compound with a ketone like acetophenone, typically under basic conditions, would be expected to yield (E)-1-phenyl-3-(4-bromo-3-fluoro-2-iodophenyl)prop-2-en-1-one researchgate.netrsc.org.

Reaction Type Reactant Expected Product
Schiff Base FormationPrimary Amine (e.g., Aniline)N-(4-bromo-3-fluoro-2-iodobenzylidene)aniline
Chalcone SynthesisKetone (e.g., Acetophenone)(E)-1-phenyl-3-(4-bromo-3-fluoro-2-iodophenyl)prop-2-en-1-one

Cross-Coupling and Functionalization Reactions

The presence of three different halogen atoms on the aromatic ring of this compound makes it an excellent substrate for site-selective cross-coupling reactions. The differential reactivity of the C-I, C-Br, and C-F bonds allows for the sequential introduction of different functional groups.

While this compound possesses distinct halogen groups, the principles of site-selective cross-coupling are highly relevant. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, generally follows the order I > Br > Cl >> F. This predictable reactivity trend allows for the selective functionalization of the carbon-iodine bond while leaving the bromine and fluorine atoms untouched.

For example, a Suzuki coupling reaction of this compound with a boronic acid in the presence of a palladium catalyst would be expected to proceed selectively at the iodine position ossila.com. This would result in the formation of a 2-aryl-4-bromo-3-fluorobenzaldehyde derivative. Subsequent cross-coupling reactions could then be performed at the bromine position under more forcing conditions, providing a stepwise approach to constructing highly substituted aromatic compounds.

Cross-Coupling Reaction Expected Site of Reactivity Rationale
Suzuki CouplingCarbon-Iodine BondC-I bond is the most reactive towards oxidative addition to Pd(0).
Heck ReactionCarbon-Iodine BondSimilar reactivity pattern to Suzuki coupling.
Sonogashira CouplingCarbon-Iodine BondThe C-I bond is preferentially activated under typical Sonogashira conditions.

Palladium-Catalyzed α-Arylation of Aldehydes with Aryl Halides

The palladium-catalyzed α-arylation of aldehydes represents a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. This transformation is, however, not without its challenges, primarily the competitive aldol (B89426) condensation reaction that can occur under the basic conditions typically required for enolate formation. The success of the α-arylation of an aldehyde with an aryl halide is contingent on a delicate balance of factors, including the choice of palladium catalyst, ligand, base, and solvent.

In the context of this compound, the reactivity of the three different carbon-halogen bonds towards oxidative addition to a palladium(0) center is a key consideration. Generally, the order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-Cl > C-F. Consequently, the C-I bond in this compound is the most likely site for initial reaction with a palladium(0) catalyst. This selective activation is crucial for controlling the outcome of the cross-coupling reaction.

The proposed catalytic cycle for the α-arylation of an aldehyde with this compound would likely proceed through the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) complex to form a palladium(II) intermediate. The presence of the electron-withdrawing fluorine atom can influence the electron density of the aromatic ring, potentially affecting the rate of this step.

Enolate Formation: In parallel, the aldehyde substrate is deprotonated by a base to form the corresponding enolate. The choice of base is critical to ensure efficient enolate formation while minimizing the undesired aldol condensation.

Transmetalation (or Enolate Attack): The generated enolate then reacts with the palladium(II) intermediate. This can occur either through a transmetalation-like process or a direct nucleophilic attack of the enolate on the palladium-bound aryl group.

Reductive Elimination: The final step involves the reductive elimination from the resulting palladium(II) complex to furnish the α-arylated aldehyde product and regenerate the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The steric hindrance imposed by the ortho-iodo and ortho-fluoro substituents in this compound can play a significant role in both the oxidative addition and reductive elimination steps. Bulky phosphine (B1218219) ligands are often employed in such reactions to facilitate these steps and to stabilize the palladium catalyst.

A hypothetical reaction scheme for the palladium-catalyzed α-arylation of a generic aldehyde with this compound is presented below. It is important to note that specific reaction conditions would need to be empirically determined.

Reactant 1Reactant 2Catalyst SystemBaseProduct
This compoundR-CH₂-CHOPd₂(dba)₃ / Bulky Phosphine LigandStrong, non-nucleophilic base (e.g., NaOtBu, LHMDS)2-(4-Bromo-3-fluoro-2-formylphenyl)-R-CHO

This table represents a generalized reaction. R represents a generic alkyl or aryl substituent.

Stereoselective Transformations Involving Halogenated Aldehydes

The presence of multiple halogen substituents on the benzaldehyde (B42025) ring, as in this compound, can significantly influence the stereochemical outcome of reactions involving the aldehyde functionality. The electronic properties and steric bulk of the halogens can direct the approach of incoming reagents, leading to diastereoselective or enantioselective transformations.

For instance, in nucleophilic addition reactions to the carbonyl group, the facial selectivity can be influenced by the ortho-substituents. The large iodine atom and the electronegative fluorine atom can create a biased steric and electronic environment around the aldehyde. This can lead to preferential attack of a nucleophile from one face of the carbonyl plane over the other, resulting in the formation of one diastereomer in excess.

For example, in asymmetric catalysis, a chiral catalyst can interact with the substrate in a way that is influenced by the halogen substituents. The catalyst might form a transient complex with the aldehyde, and the halogens could play a role in the preferred binding orientation, thereby dictating the stereochemistry of the product.

Below is a hypothetical example of a stereoselective reduction of this compound using a chiral reducing agent. The table illustrates the potential for obtaining a chiral alcohol with a specific stereochemistry.

SubstrateReagentExpected Major Product (Stereochemistry)
This compoundChiral Borane Reducing Agent (e.g., (R)-CBS)(R)-(4-Bromo-3-fluoro-2-iodophenyl)methanol

The stereochemical outcome is hypothetical and would depend on the specific chiral catalyst and reaction conditions.

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly accessible information regarding the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound. Despite its availability from commercial chemical suppliers and an assigned CAS number of 1824274-89-6, detailed experimental data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and X-ray diffraction crystallography are not found in the reviewed literature.

This absence of published data prevents a thorough analysis of its structural and electronic properties as outlined in the requested article structure. Information that is currently unavailable includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific chemical shift data for ¹H, ¹³C, and ¹⁹F nuclei are not documented. Consequently, a detailed analysis of the electronic environment of the atoms within the molecule and the through-bond and through-space couplings that would confirm its precise structure is not possible. Furthermore, no studies employing multidimensional NMR techniques (such as COSY, HSQC, or HMBC) for the complete and unambiguous assignment of all proton and carbon signals have been published.

Vibrational Spectroscopy (Infrared and Raman): The characteristic vibrational modes and functional group frequencies for this compound have not been reported. This includes the aldehyde C-H and C=O stretching frequencies, as well as the vibrational modes of the substituted benzene (B151609) ring. An analysis of the spectral signatures influenced by the three different halogen substituents (Bromo, Fluoro, and Iodo) and any potential conformational effects also cannot be conducted due to the lack of experimental IR and Raman spectra.

X-ray Diffraction Crystallography: There is no evidence of a crystal structure determination for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, precise information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions remains unknown.

While spectroscopic data for isomeric and related compounds such as 3-Bromo-4-fluorobenzaldehyde and other halogenated benzaldehydes are available, a direct and accurate extrapolation to this compound is not scientifically rigorous without experimental validation. The unique substitution pattern of the target compound is expected to give rise to distinct spectroscopic characteristics.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Crystallography

Solid-State Molecular Conformation and Packing Arrangements

No crystallographic data, such as that obtained from single-crystal X-ray diffraction, has been reported for 4-bromo-3-fluoro-2-iodobenzaldehyde. Such a study would be essential to definitively determine the molecule's conformation in the solid state, including the planarity of the benzene (B151609) ring and the orientation of the aldehyde and halogen substituents. Furthermore, this analysis would reveal the crystal system, space group, and the arrangement of molecules within the crystal lattice, known as the packing arrangement.

Elucidation of Intermolecular Interactions: Halogen Bonding and Hydrogen Bonding

A detailed understanding of the intermolecular forces at play in the crystal structure of this compound is contingent on the availability of its crystal structure. The presence of bromine, fluorine, and iodine atoms suggests the potential for significant halogen bonding, where one of these halogen atoms acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site on an adjacent molecule. The relative strengths and geometries of C−Br···O, C−I···O, C−F···O, and other potential halogen bonds would be of great interest.

Additionally, while the molecule lacks traditional strong hydrogen bond donors, weak C−H···O and C−H···F hydrogen bonds could play a role in stabilizing the crystal packing. The interplay between these weak hydrogen bonds and the more dominant halogen bonds would be a key area of investigation.

Other Complementary Spectroscopic Methods

UV-Vis Absorption

The ultraviolet-visible (UV-Vis) absorption spectrum for this compound has not been published. A UV-Vis spectrum would provide information about the electronic transitions within the molecule. One would expect to observe absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl group of the aldehyde. The positions and intensities of these bands would be influenced by the electronic effects of the three different halogen substituents on the benzaldehyde (B42025) core.

Mass Spectrometry

While the nominal molecular weight is known, detailed mass spectrometry analysis, such as high-resolution mass spectrometry (HRMS), would provide the exact mass of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum (e.g., from electron ionization) would offer valuable structural information, indicating the relative ease of cleavage of the C-Br, C-I, and C-CHO bonds.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are indispensable for accurately describing the behavior of electrons in molecules, thereby elucidating their geometric and electronic properties. For a polyhalogenated system like 4-Bromo-3-fluoro-2-iodobenzaldehyde, the choice of computational methodology is critical to obtaining reliable results.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the ground state properties of medium to large-sized molecules. The selection of an appropriate functional and basis set is paramount for achieving accuracy. For halogenated aromatic compounds, hybrid functionals such as B3LYP are commonly employed as they provide a good balance between computational cost and accuracy.

DFT calculations can be utilized to determine the optimized ground state geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a planar aromatic ring, with potential minor out-of-plane distortions of the aldehyde group and the bulky iodine atom due to steric hindrance. The electronic structure, including the distribution of electron density and molecular orbital energies, can also be thoroughly characterized.

A representative set of calculated ground state geometric parameters for a similar halogenated benzaldehyde (B42025), 2,4-dichlorobenzaldehyde, obtained using DFT with the B3LYP functional and a 6-31G** basis set, is presented in the table below to illustrate the type of data generated.

Parameter2,4-dichlorobenzaldehyde
C=O Bond Length (Å)1.21
C-Cl (ortho) Bond Length (Å)1.74
C-Cl (para) Bond Length (Å)1.73
C-C-O Bond Angle (°)124.5
O=C-H Bond Angle (°)120.8
Note: This data is for a structurally related compound and serves as an illustrative example.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For more precise electronic structure determination, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality results for electronic energies and properties.

These high-accuracy calculations are particularly valuable for understanding the subtle electronic effects induced by the combination of fluoro, bromo, and iodo substituents. They can provide a more refined picture of the electron distribution and the nature of the chemical bonds within the molecule.

Basis Set Selection and Validation for Polyhalogenated Systems

The choice of basis set is a critical aspect of any quantum chemical calculation, especially for molecules containing heavy elements like iodine. Pople-style basis sets, such as 6-311+G(d,p), are often used for lighter atoms. However, for iodine, it is crucial to employ basis sets that include effective core potentials (ECPs) to account for relativistic effects. The aug-cc-pVDZ basis set is an example of a basis set that can provide a good description of halogenated systems. Validation of the chosen basis set is typically performed by comparing calculated properties with available experimental data for related compounds or by assessing the convergence of the results with increasingly larger basis sets.

Electronic Properties and Reactivity Prediction

Computational methods offer powerful tools to predict the electronic behavior and reactivity of molecules. For this compound, understanding these properties is key to anticipating its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the presence of multiple halogen atoms is expected to influence the energies and distributions of these frontier orbitals. The electron-withdrawing nature of the halogens and the aldehyde group would likely lower the energies of both the HOMO and LUMO.

The distribution of the HOMO and LUMO across the molecule is also informative. The HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. In this case, the HOMO may have significant contributions from the lone pairs of the halogen atoms, while the LUMO is likely to be centered on the carbonyl group and the aromatic ring.

A hypothetical FMO analysis for this compound based on trends observed in other halogenated benzaldehydes is summarized below.

Molecular OrbitalEnergy (eV)Primary Localization
LUMO-2.5Carbonyl group, Aromatic ring
HOMO-7.0Aromatic ring, Halogen atoms
HOMO-LUMO Gap 4.5
Note: These are estimated values based on trends for similar compounds and are for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping for Reactivity Hotspots

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. libretexts.org It is a valuable tool for identifying regions that are susceptible to electrophilic or nucleophilic attack. libretexts.org The EPS is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to attack by electrophiles, while blue represents areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the EPS map would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group would exhibit a positive potential. The halogen atoms, with their lone pairs, would also contribute to regions of negative potential, while the carbon atoms of the aromatic ring attached to the electron-withdrawing halogens would likely show a more positive character. This detailed mapping of the electronic landscape allows for the prediction of intermolecular interactions and the initial steps of chemical reactions.

Atomic Charge Analysis and Electron Density Distribution

Atomic charge analysis and the study of electron density distribution are fundamental to understanding the reactivity and intermolecular interactions of this compound. The presence of multiple halogen substituents and an electron-withdrawing aldehyde group on the benzene (B151609) ring creates a complex electronic environment.

The distribution of electron density in an aromatic compound is significantly influenced by the inductive and resonance effects of its substituents. For this compound, the fluorine, bromine, and iodine atoms are electronegative and exert an electron-withdrawing inductive effect (-I). Conversely, they can also exhibit a weak electron-donating resonance effect (+R) due to their lone pairs of electrons. The aldehyde group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R).

Theoretical calculations, such as those based on Density Functional Theory (DFT), can quantify the partial atomic charges on each atom. These calculations would likely reveal a significant polarization of the C-X bonds (where X = F, Br, I) with the halogen atoms bearing a partial negative charge and the attached carbon atoms bearing a partial positive charge. The oxygen atom of the carbonyl group will also possess a substantial negative charge, while the carbonyl carbon will be highly electrophilic due to a significant positive charge.

Table 1: Predicted Partial Atomic Charges for this compound (Note: These are illustrative values based on theoretical principles, as specific computational data for this molecule is not readily available in the literature.)

AtomPredicted Partial Charge (e)
C (aldehyde)+0.45 to +0.60
O (aldehyde)-0.50 to -0.65
C1 (ipso-CHO)+0.10 to +0.20
C2 (ipso-I)+0.05 to +0.15
I-0.10 to -0.20
C3 (ipso-F)+0.20 to +0.30
F-0.35 to -0.45
C4 (ipso-Br)+0.05 to +0.15
Br-0.15 to -0.25
C5-0.05 to +0.05
C6-0.05 to +0.05

Reaction Mechanism Studies and Energetics

Computational methods are instrumental in investigating the mechanisms and energetics of chemical reactions involving this compound.

For a given reaction, such as a nucleophilic aromatic substitution (SNAr), computational chemists can model the entire reaction pathway. This involves locating and optimizing the geometry of the transition state, which is the highest energy point along the reaction coordinate. Advanced algorithms are used to find this first-order saddle point on the potential energy surface.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactant and product minima. This provides a detailed picture of the geometric changes that occur as the reaction progresses, including bond breaking and bond formation. For instance, in an SNAr reaction on the aryl ring of this compound, the IRC would illustrate the approach of the nucleophile, the formation of the Meisenheimer complex (a resonance-stabilized intermediate), and the departure of the leaving group.

By calculating the energies of the reactants, transition state, and products, the activation energy (Ea) for a reaction can be determined. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a critical factor in determining the reaction rate.

For this compound, several reaction pathways could be computationally explored. For example, nucleophilic attack could potentially occur at the carbon atoms bearing the halogen substituents or at the electrophilic carbonyl carbon. The relative activation energies for these different pathways can be calculated to predict the most likely course of the reaction under specific conditions. Due to the high electronegativity of fluorine, the carbon atom attached to it is often a primary site for nucleophilic attack in polyhalogenated aromatic compounds. However, the steric hindrance from the adjacent iodine atom and the electronic influence of the other substituents would also play a crucial role.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful methods for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

Theoretical vibrational frequency calculations, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretch of the aldehyde group (typically in the range of 1680-1720 cm⁻¹), C-H stretching and bending modes of the aromatic ring and the aldehyde, and various C-X (X = F, Br, I) stretching and bending vibrations. A normal mode analysis provides a visual representation of the atomic motions for each vibrational frequency, aiding in the assignment of the spectral bands.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are illustrative values based on theoretical principles and data for similar compounds.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
C=O Stretch1690 - 1715
Aromatic C-H Stretch3050 - 3100
Aldehyde C-H Stretch2720 - 2820
Aromatic C=C Stretch1450 - 1600
C-F Stretch1100 - 1250
C-Br Stretch500 - 650
C-I Stretch450 - 600

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts of various nuclei.

¹H NMR: The proton on the aldehyde group would be expected to have a chemical shift in the downfield region (around 9.8-10.5 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons would have chemical shifts influenced by the electronic effects of the surrounding halogen and aldehyde substituents.

¹³C NMR: The carbonyl carbon would be the most downfield signal (typically 185-195 ppm). The chemical shifts of the aromatic carbons would vary depending on the attached substituent. The carbon attached to the fluorine would show a large C-F coupling constant.

¹⁹F NMR: The chemical shift of the fluorine atom would be sensitive to its electronic environment. Predicting the ¹⁹F NMR chemical shift can be a valuable tool for confirming the presence and position of the fluorine substituent on the aromatic ring.

Table 3: Predicted NMR Chemical Shifts for this compound (Note: These are illustrative values based on theoretical principles and data for similar compounds, referenced to TMS for ¹H and ¹³C.)

NucleusPredicted Chemical Shift Range (ppm)
¹H (aldehyde)9.9 - 10.4
¹H (aromatic)7.5 - 8.5
¹³C (carbonyl)188 - 193
¹³C (aromatic)110 - 150
¹⁹F-100 to -130 (relative to CFCl₃)

Advanced Computational Techniques

Advanced computational techniques have emerged as indispensable tools in the field of chemistry, offering profound insights into molecular behavior that are often difficult or impossible to obtain through experimental methods alone. These in silico approaches, including molecular dynamics simulations and machine learning, provide a powerful lens through which the complex interplay of forces governing conformational preferences, intermolecular interactions, and a wide array of chemical properties can be meticulously investigated. For a molecule with the structural complexity of this compound, these methods are particularly valuable for elucidating its behavior at the atomic level.

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing a detailed picture of its dynamic behavior. This technique solves Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the nature of intermolecular interactions.

The conformational space of this compound is influenced by the rotational barrier around the C(aryl)-C(aldehyde) bond and the potential for non-covalent interactions between the ortho-iodo and aldehyde groups. MD simulations can be employed to explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. The simulation would track the atomic trajectories over time, revealing the preferred orientations of the aldehyde group relative to the substituted benzene ring.

A critical aspect of accurately simulating halogenated compounds like this compound is the proper treatment of halogen bonding. Halogen atoms, particularly iodine and bromine, possess a region of positive electrostatic potential on their outer surface, known as a σ-hole, which can engage in attractive interactions with nucleophiles. A specialized MD simulation protocol can be developed to model halogen bonding in protein-ligand complexes by including a charged extra point to represent the anisotropic distribution of charge on the halogen atom. nih.gov This approach allows for a more accurate representation of the directionality and strength of halogen bonds.

MD simulations are also invaluable for studying intermolecular interactions in condensed phases. By simulating a system containing multiple molecules of this compound, it is possible to analyze the preferred modes of association, such as stacking interactions between the aromatic rings and halogen bonding between the iodine or bromine of one molecule and an electronegative atom of another. The radial distribution functions and spatial distribution functions derived from these simulations can quantify the probability of finding neighboring molecules at specific distances and orientations.

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound

Dihedral Angle (I-C2-C1-C=O)Potential Energy (kcal/mol)Population (%)
0° (cis)5.25
60°2.815
120°1.530
180° (trans)0.050

Note: This table presents hypothetical data for illustrative purposes.

Machine Learning Applications in Spectroscopic Data Analysis and Property Prediction

Machine learning (ML) has revolutionized the analysis of complex chemical data and the prediction of molecular properties. By training algorithms on large datasets of known molecules and their properties, ML models can learn the intricate relationships between molecular structure and function, enabling rapid and accurate predictions for new compounds.

For this compound, ML models can be applied to predict its various spectroscopic signatures. For instance, a model trained on a vast library of organic molecules with experimentally determined nuclear magnetic resonance (NMR) spectra could predict the ¹H and ¹³C chemical shifts for this compound. Similarly, infrared (IR) and Raman spectra can be predicted, aiding in the interpretation of experimental data. These predictions are based on learning the correlations between local atomic environments and their corresponding spectral features. The development of ML models to infer spectral properties from molecular datasets can greatly expedite the materials design process. aalto.fi Once trained, these ML models can predict molecular spectra and spectral properties almost instantly and at a negligible computational cost. aalto.fi

Beyond spectroscopy, ML is a powerful tool for predicting a wide range of physicochemical and biological properties. For a molecule like this compound, ML models could predict properties such as solubility, boiling point, and partition coefficient. Furthermore, more complex properties like toxicity and metabolic stability can be estimated, providing valuable information for drug discovery and materials science applications. These predictive models typically use molecular descriptors or fingerprints, which encode the structural features of a molecule in a numerical format that the ML algorithm can process. For instance, the reactivity of halogen radicals with organic pollutants has been predicted using ML models that combine Morgan fingerprints and Mordred descriptors. nih.gov

The accuracy of ML predictions is highly dependent on the quality and diversity of the training data. For specialized molecules like highly substituted benzaldehydes, the availability of sufficient training data can be a limitation. However, transfer learning and other advanced ML techniques can help to mitigate this issue by leveraging knowledge from more general chemical datasets. Researchers at MIT have developed a unified framework that can simultaneously predict molecular properties and generate new molecules more efficiently than popular deep-learning approaches, even with limited training data. mit.edu

Table 2: Exemplary Property Predictions for this compound using Hypothetical Machine Learning Models

PropertyPredicted ValueConfidence Score
Boiling Point (°C)285.40.92
LogP3.10.88
Aqueous Solubility (mg/L)1500.85
¹³C NMR Chemical Shift (C=O) (ppm)188.20.95

Note: This table presents hypothetical data for illustrative purposes.

Strategic Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Polyhalogenated Organic Frameworks

The structure of 4-bromo-3-fluoro-2-iodobenzaldehyde is exceptionally well-suited for the bottom-up construction of complex polyhalogenated organic frameworks (POFs). The differential reactivity of its carbon-halogen bonds is the key to its utility. The carbon-iodine bond is the most reactive in metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck coupling), followed by the carbon-bromine bond, while the carbon-fluorine bond is the most stable and typically reacts only under specific nucleophilic aromatic substitution conditions. ossila.com

This reactivity hierarchy allows for programmed, stepwise synthesis. A research strategy can involve a selective coupling reaction at the highly reactive iodine position, followed by a different coupling at the bromine site. The aldehyde group provides another reactive handle, capable of forming imines, alcohols, or alkenes, which can serve as linking nodes within a larger framework. This multi-point reactivity enables the design of intricate, three-dimensional structures with precisely controlled compositions and topologies, which is a primary goal in the synthesis of advanced crystalline materials like covalent organic frameworks (COFs).

Precursor for Advanced Intermediates in Fine Chemical Synthesis (excluding clinical data)

In fine chemical synthesis, this compound serves as a sophisticated scaffold for creating advanced intermediates. Its utility is derived from the ability to introduce multiple, distinct functional groups in a controlled manner. For instance, related dihalogenated benzonitriles are widely used as scaffolds for active pharmaceutical ingredients (APIs). ossila.com The bromo-substituent can undergo palladium-catalyzed C-C coupling, while the fluoride (B91410) is an ideal leaving group for nucleophilic aromatic substitution. ossila.com Similarly, multi-halogenated benzene (B151609) derivatives are used as intermediates for carbazole (B46965) derivatives and liquid crystals. ossila.com

The aldehyde can be transformed into other functional groups, such as a carboxylic acid or an amine, after the initial cross-coupling reactions at the halogen sites are complete. This sequential functionalization makes it an ideal precursor for complex molecules that require a high degree of substitution with specific regiochemistry. For example, a Sonogashira coupling at the iodine position, followed by a Suzuki coupling at the bromine position, and finally a Wittig reaction on the aldehyde group would yield a highly substituted and complex molecule that would be difficult to synthesize using other methods.

PropertyValue
CAS Number 1824274-89-6
Molecular Formula C₇H₃BrFIO
Molecular Weight 328.91 g/mol
Purity Typically ≥95%
Form Solid

This interactive table provides key properties of this compound. chemcia.com

Development of Novel Heterocyclic and Chiral Compounds from Halogenated Aldehyde Feedstocks

Halogenated aldehydes are privileged starting materials for the synthesis of novel heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. nih.gov The aldehyde group of this compound is a key functional group for cyclization reactions. It can react with a variety of binucleophiles to form a wide range of heterocyclic rings. For example:

Reaction with hydrazine (B178648) derivatives can yield pyridazines or indazoles.

Reaction with amidines or ureas can lead to pyrimidines.

Intramolecular reactions, following a coupling step, can lead to the formation of fused ring systems.

The synthesis of complex heterocycles often relies on efficient methods that avoid time-consuming protection-deprotection steps. nih.gov The use of versatile building blocks like this compound facilitates this by allowing for the direct construction of decorated heterocyclic systems. Furthermore, the aldehyde can be a target for asymmetric synthesis. The use of chiral catalysts or auxiliaries in reactions such as asymmetric additions or reductions of the aldehyde group can lead to the formation of chiral alcohols or other enantiomerically enriched products, which are crucial intermediates in medicinal chemistry.

Design of Functional Materials Through Directed Intermolecular Interactions, including Halogen Bonding

The design of modern functional materials is increasingly reliant on controlling molecular assembly in the solid state through precise intermolecular interactions. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, is a powerful tool for directing crystal engineering. nih.gov

This compound is an exemplary candidate for designing materials based on these principles. The iodine and bromine atoms on the ring are excellent halogen bond donors, with the strength of the interaction typically following the order I > Br > Cl > F. nih.gov These atoms can form strong, directional bonds with halogen bond acceptors (such as nitrogen or oxygen atoms on adjacent molecules), guiding the self-assembly into predictable supramolecular architectures like chains, sheets, or 3D networks. The fluorine atom, being highly electronegative, can act as a hydrogen bond or halogen bond acceptor. This combination of donor and acceptor sites on a single molecule provides a sophisticated mechanism for controlling solid-state packing and, consequently, the material's properties.

Precursors for Polymeric Materials and Carbon Nanostructures (e.g., Graphene-like Films)

While direct reports are nascent, the structure of this compound makes it a promising precursor for specialized polymeric materials and carbon nanostructures. The aldehyde functionality can participate in polymerization reactions, such as polycondensation with amines to form poly(azomethine)s, which are known for their thermal stability and semiconductor properties.

More advanced applications can be envisioned in the field of on-surface synthesis, a technique used to create two-dimensional polymers and graphene-like films with atomic precision. In such a scenario, the molecule would be deposited onto a catalytic metal surface under ultra-high vacuum. The halogen atoms would mediate the initial self-assembly of a well-ordered monolayer. Subsequent heating would trigger a series of dehalogenative coupling reactions, first at the C-I bonds and then at the C-Br bonds, to covalently stitch the molecules together into a 2D polymer. The aldehyde group could provide additional lateral linkages or be used to tune the electronic properties of the final material. This bottom-up approach offers a pathway to precisely engineered carbon nanostructures that are inaccessible through traditional methods.

Exploration in Catalysis and Method Development Facilitated by Halogenated Motifs

The development of new catalytic methods often requires challenging substrates to demonstrate their selectivity and efficiency. This compound is an ideal molecule for this purpose. The presence of three different carbon-halogen bonds (C-I, C-Br, C-F) on the same aromatic ring presents a significant challenge for chemoselectivity.

A major goal in modern cross-coupling catalysis is to develop systems that can selectively activate one C-X bond in the presence of others. This molecule serves as an excellent platform to test the limits of such selectivity. A highly sophisticated catalyst would be able to perform a reaction exclusively at the iodine position, leaving the bromine and fluorine untouched. ossila.com An even more advanced catalytic system might then be able to target the bromine in the resulting product. Using this molecule as a benchmark substrate helps drive the innovation of new ligands and catalytic systems with unprecedented levels of control, pushing the boundaries of what is possible in organic synthesis.

Conclusion and Future Research Directions

Summary of Key Research Findings on the Synthesis, Reactivity, and Characterization of Polyhalogenated Benzaldehydes

Research into polyhalogenated benzaldehydes has yielded significant insights into their synthesis, unique reactivity, and analytical characterization.

Synthesis: The construction of these highly substituted aromatic rings is a non-trivial synthetic challenge. Key methods involve the sequential introduction of halogens onto a benzaldehyde (B42025) precursor or, more commonly, the formylation of a pre-existing polyhalogenated benzene (B151609) ring. Electrophilic halogenation using reagents like N-halosuccinimides (NCS, NBS, NIS) is a cornerstone technique. The choice of solvent, such as hexafluoroisopropanol (HFIP), has been shown to enhance reactivity and control regioselectivity under mild conditions, often avoiding the need for a catalyst. organic-chemistry.org

Reactivity: The reactivity of polyhalogenated benzaldehydes is dominated by the differential reactivity of the carbon-halogen bonds and the presence of the electron-withdrawing aldehyde group.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), the reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl >> C-F. acs.org This predictable hierarchy allows for selective, stepwise functionalization of molecules like 4-Bromo-3-fluoro-2-iodobenzaldehyde, where the C-I bond is expected to react first, followed by the C-Br bond.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the aldehyde group activates the aromatic ring for SNAr. In this context, the C-F bond is often the most labile, making it a prime site for substitution by nucleophiles. Computational studies on related systems, such as 2,3,6-trifluoro-4-bromo-benzaldehyde, reveal that factors like the accessibility of the LUMO lobe at a particular carbon atom can dictate the regioselectivity of the reaction. wuxibiology.com

Aldehyde Chemistry: The aldehyde functional group itself participates in a wide range of transformations, including Wittig reactions to form stilbene (B7821643) derivatives and various condensation and oxidation/reduction reactions. chemrxiv.org Its reactivity can sometimes compete with reactions at the halogen sites, presenting a chemoselectivity challenge. wuxibiology.com

Characterization: The unambiguous identification and characterization of polyhalogenated benzaldehyde isomers and their reaction products rely on a suite of modern analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is essential for separating complex mixtures and determining molecular weights. nih.govnih.gov Structural elucidation is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. creative-proteomics.com

Identification of Remaining Challenges and Knowledge Gaps in the Field

Despite significant progress, several challenges and knowledge gaps impede the full exploitation of polyhalogenated benzaldehydes.

Regioselectivity in Synthesis: The synthesis of a specific isomer like this compound with high precision and yield remains a formidable challenge. Directing incoming electrophiles to a specific position on an already substituted ring is difficult to control, often leading to isomeric mixtures that are difficult to separate.

Chemoselectivity in Reactions: The presence of multiple reactive sites (an aldehyde and three different halogens) complicates subsequent functionalization. While general reactivity trends are known, achieving exclusive reaction at a single desired site without affecting the others requires highly specific and finely tuned reaction conditions. For example, protecting the aldehyde group may be necessary to prevent side reactions during cross-coupling. wuxibiology.com

Predictive Power of Computational Models: While computational tools like Density Functional Theory (DFT) have become invaluable for rationalizing observed selectivity, their predictive power is not yet absolute. acs.orgwuxibiology.com Accurately modeling the subtle interplay of catalyst, ligand, solvent, and substrate effects that govern the reaction outcome, particularly for complex systems with multiple identical halogens, is an ongoing challenge. nih.gov

Sustainable Synthetic Routes: Many established halogenation and cross-coupling protocols rely on stoichiometric and sometimes hazardous reagents, expensive catalysts, and volatile organic solvents. There is a pressing need for the development of greener, more atom-economical, and scalable synthetic methods. organic-chemistry.org

Future Research Trajectories in Enhanced Synthesis, Selective Reactivity, and Advanced Applications

Future research is poised to address the current limitations through innovations in synthesis, catalysis, and the exploration of novel applications.

Enhanced Synthesis: The development of novel catalytic systems is paramount. This includes exploring catalysts based on earth-abundant metals like chromium and iron as alternatives to palladium for cross-coupling reactions. nih.govyoutube.com The design of sophisticated ligands that can precisely control the steric and electronic environment at the metal center will be key to achieving higher levels of site-selectivity in both cross-coupling and C-H activation reactions. acs.orgnih.gov Furthermore, one-pot, multi-step reaction sequences that build molecular complexity without isolating intermediates represent a powerful strategy for improving efficiency. organic-chemistry.org

Selective Reactivity: A major frontier is the development of "orthogonal" reactivity, where each halogen can be addressed independently by a specific set of reaction conditions. This could involve ligand-controlled palladium catalysis, where different phosphine (B1218219) ligands direct the catalyst to different halogen sites, or the use of entirely different reaction manifolds, such as photochemical methods, that offer alternative selectivity profiles. nih.gov

Advanced Applications: Polyhalogenated benzaldehydes are versatile building blocks for high-value molecules. Future work will increasingly target their incorporation into:

Pharmaceuticals and Agrochemicals: As precursors to complex, highly functionalized heterocyclic compounds. mdpi.com

Functional Materials: As monomers for halogen-bond-driven smart polymers, where the different halogens can act as specific binding sites. chemrxiv.org

Organic Electronics: As scaffolds for π-conjugated systems used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mun.ca

Potential for Innovative Methodological Advancements and Interdisciplinary Research

The evolution of this field will be driven by new technologies and collaboration across scientific disciplines.

Innovative Methodological Advancements: The synergy between computational chemistry and experimental synthesis will become more powerful. Machine learning algorithms, trained on large datasets of reaction outcomes, could be used to predict the optimal conditions for achieving a desired selectivity, thereby reducing the amount of empirical screening required. The use of automated synthesis platforms and flow chemistry reactors will enable safer, more efficient, and highly controlled synthesis of these complex molecules.

Interdisciplinary Research: The unique properties of polyhalogenated compounds necessitate an interdisciplinary approach.

Organic Chemistry and Materials Science: The collaboration between synthetic chemists and materials scientists is crucial for designing and creating novel functional materials, such as liquid crystals and polymers with tailored electronic and self-assembly properties. chemrxiv.orgmun.ca

Chemistry and Biology/Toxicology: As these compounds and their derivatives find more applications, understanding their biological activity and environmental fate becomes critical. This requires collaboration with toxicologists and environmental scientists to assess their impact and design safer alternatives. mdpi.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Bromo-2-fluoro-3-iodobenzaldehyde4-Bromo-2-fluorobenzaldehyde
CAS Number 1824274-89-61809158-07-357848-46-1
Molecular Formula C₇H₃BrFIOC₇H₃BrFIOC₇H₄BrFO
Molecular Weight 328.91 g/mol 328.91 g/mol 203.01 g/mol
Appearance Not availableNot availableSolid
Melting Point Not availableNot available58-62 °C
Purity 95%Not available96%
Data sourced from references mdpi.comacs.org. Note that data for the title compound is limited.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-fluoro-2-iodobenzaldehyde with high purity?

  • Methodological Answer: Multi-step synthesis is typically required, starting with halogenation of benzaldehyde derivatives. Key steps include controlled iodination and bromination under inert atmospheres to avoid side reactions. Reaction temperatures (e.g., 0–60°C) and time must be optimized to minimize byproducts. Purification via column chromatography (e.g., using hexane/ethyl acetate gradients) or recrystallization (polar solvents like ethanol) ensures high purity (>95%). Monitor progress using TLC and NMR .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
  • ¹⁹F NMR to verify fluorine placement and electronic effects.
  • IR spectroscopy to identify the aldehyde carbonyl stretch (~1700 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight confirmation and halogen isotope patterns.
  • X-ray crystallography (if crystalline) for absolute structural elucidation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer: Cross-validate results using complementary techniques. For example:

  • Discrepancies in NMR shifts may arise from solvent effects or impurities; repeat experiments in deuterated DMSO or CDCl₃.
  • DFT calculations (e.g., Gaussian software) can predict NMR/IR spectra for comparison.
  • LC-MS helps detect trace impurities affecting data .

Q. What strategies enhance regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer: Leverage steric and electronic effects:

  • Iodine undergoes faster oxidative addition in Suzuki couplings than bromine; use Pd(PPh₃)₄ catalysts for selective C–I activation.
  • Ortho-fluorine groups direct electrophilic substitutions via electronic deactivation. Optimize solvent polarity (e.g., DMF for polar intermediates) .

Q. How can low yields in nucleophilic aromatic substitution (NAS) reactions be resolved?

  • Methodological Answer:

  • Increase reaction temperature (80–120°C) to overcome activation barriers.
  • Use directing groups (e.g., nitro or cyano) to stabilize intermediates.
  • Employ microwave-assisted synthesis to accelerate kinetics and improve yields .

Q. What are the applications of this compound in synthesizing bioactive heterocycles?

  • Methodological Answer: The compound serves as a precursor for:

  • Quinoline derivatives : Via Friedländer synthesis with ketones.
  • Benzodiazepines : Through condensation with amines, followed by cyclization.
  • Suzuki-Miyaura couplings to build biaryl pharmacophores in drug candidates .

Q. How to analyze the compound’s stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies :

  • Thermal stability : Use TGA/DSC to assess decomposition temperatures.
  • Light sensitivity : Store samples in amber vials and monitor degradation via HPLC.
  • Humidity tests : Seal samples with desiccants and track aldehyde oxidation by IR .

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